In Vivo Hepatotoxicity: Senecionine (Senecionan Derivative) vs. Adonifoline
In a direct in vivo comparison, senecionine (a Senecionan derivative with 12-hydroxy and 11,16-dione groups) demonstrated markedly higher hepatotoxicity than adonifoline in rats. The LD50 for senecionine was 57.3 mg/kg, while adonifoline's LD50 was 163.3 mg/kg [1]. In vitro, senecionine exhibited an IC50 of 5.41 μM against HepG2 cells, compared to 49.91 μM for adonifoline [1].
| Evidence Dimension | Acute in vivo hepatotoxicity (LD50) and in vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | LD50: 57.3 mg/kg; IC50: 5.41 μM |
| Comparator Or Baseline | Adonifoline: LD50: 163.3 mg/kg; IC50: 49.91 μM |
| Quantified Difference | Senecionine is 2.85-fold more toxic in vivo and 9.2-fold more cytotoxic in vitro |
| Conditions | Rats (oral LD50) and HepG2 liver cell line (IC50) |
Why This Matters
This 2.85-fold difference in lethal dose directly impacts dosing decisions in toxicology studies and informs risk assessment for Senecionan-containing botanicals.
- [1] Yang L, et al. UPLC-MS based metabolomics study on Senecio scandens and S. vulgaris: an approach for the differentiation of two Senecio herbs with similar morphology but different toxicity. Metabolomics. 2012;8:614–623. doi:10.1007/s11306-011-0354-8. View Source
